2,2,2-trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate
Overview
Description
“2,2,2-Trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate” is a chemical compound with the molecular formula C10H9F3N2O4 . It has a molecular weight of 278.18 . This compound is typically used for research purposes .
Molecular Structure Analysis
The molecular structure of “2,2,2-trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate” can be represented by the InChI code: 1S/C10H9F3N2O4/c1-6-2-3-7(4-8(6)15(17)18)14-9(16)19-5-10(11,12)13/h2-4H,5H2,1H3,(H,14,16) .
Scientific Research Applications
Cycloaddition Reactions
This compound has been used in [3 + 2] cycloaddition reactions for the synthesis of 5′-trifluoromethyl-spiro [pyrrolidin-3,2′-oxindoles], which are valuable in medicinal chemistry for their biological activities .
Asymmetric Synthesis
It has also been involved in highly asymmetric [3 + 4] cycloaddition reactions, which are important for creating complex molecules with multiple chiral centers .
Polymer Characterization
Related trifluoroethyl compounds have been characterized using 13C NMR in polymer sciences, which suggests potential applications in analyzing polymer structures and compositions .
Crystal Structure Analysis
The crystal structure of similar compounds has been studied, indicating that this compound might be used in X-ray crystallography or related structural analysis methods .
Analytical Chemistry
The detailed documentation, including NMR , HPLC , LC-MS , and UPLC data, suggests its use in analytical chemistry for method development or substance identification .
Safety And Hazards
The safety data sheet for “2,2,2-trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O4/c1-6-2-3-7(4-8(6)15(17)18)14-9(16)19-5-10(11,12)13/h2-4H,5H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLCTEVJRXVGFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OCC(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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